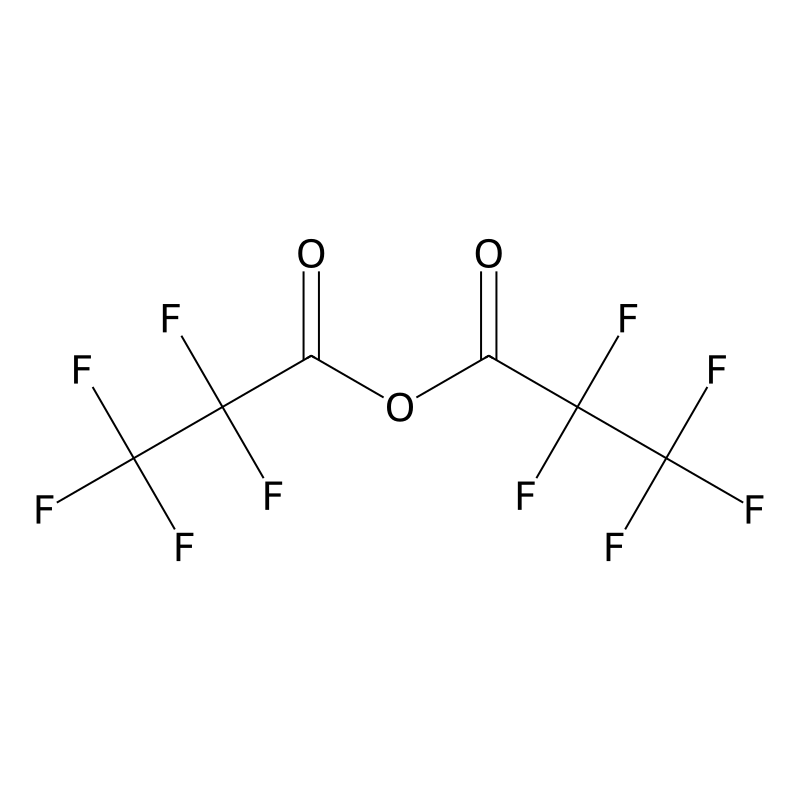

Pentafluoropropionic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Agent for Analytical Applications

PFPA's ability to react with hydroxyl (-OH) groups makes it a valuable tool for derivatizing various analytes in analytical chemistry. This process modifies the analyte's chemical properties, enhancing its detectability or separation characteristics in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Determination of Biologically Important Acids: A study employed PFPA to prepare halogenated derivatives of phenolic acids present in cerebrospinal fluid. This derivatization step facilitated the identification and quantification of these crucial biomolecules using gas chromatography-mass spectrometry (GC-MS) [].

Detection of Endogenous Amines

PFPA's reactivity with amines allows researchers to derivatize and detect them in complex biological samples. This application is particularly useful in neuroscience research for studying the presence and distribution of specific neurotransmitters within the brain.

- Detection of Tetrahydroisoquinolines: Researchers utilized PFPA to derivatize 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methylated derivative (1-methyl-TIQ) in rat brain tissue. This derivatization step enabled the sensitive detection and identification of these endogenous amines using GC-multiple ion detection (GC-MID) [].

Analysis of Dopamine Metabolites

Similar to its application in amine detection, PFPA can derivatize dopamine metabolites for improved analysis using GC. This approach allows researchers to investigate dopamine metabolism in various biological systems.

- Analysis of Dopamine Metabolites in Rat Striatum: A study employed PFPA derivatization to simultaneously determine the major metabolites of dopamine in the striatum, a brain region involved in motor control and reward processing. This approach facilitated the analysis of these metabolites using GC [].

Pentafluoropropionic anhydride is a perfluorinated organic compound with the chemical formula CFO. It is characterized by its high reactivity and volatility, making it a valuable reagent in organic synthesis, particularly in the derivatization of amines and alcohols. The compound is a colorless liquid that exhibits corrosive properties and reacts violently with water, releasing toxic fumes. Its structure features a propionic acid moiety with five fluorine atoms attached, contributing to its unique chemical behavior and stability under various conditions .

The biological activity of pentafluoropropionic anhydride is primarily associated with its role in the derivatization of biologically relevant amines and amino acids. This derivatization enhances the detection sensitivity and specificity in analytical methods such as liquid chromatography-tandem mass spectrometry. Studies have demonstrated that derivatives formed from histamine and other amines exhibit stability in biological matrices, allowing for accurate quantification in complex samples like plasma and urine .

Pentafluoropropionic anhydride can be synthesized through several methods, including:

- Reaction of Pentafluoropropionic Acid with Thionyl Chloride: This method involves treating pentafluoropropionic acid with thionyl chloride to produce the anhydride.

- Direct Fluorination: Another method involves direct fluorination of propionic anhydride using fluorinating agents under controlled conditions.

- Dehydration Techniques: Dehydration of pentafluoropropionic acid under specific conditions can also yield pentafluoropropionic anhydride .

Pentafluoropropionic anhydride has several applications across different fields:

- Analytical Chemistry: It is widely used for the derivatization of amines and alcohols to improve their detectability in mass spectrometry.

- Synthetic Organic Chemistry: The compound serves as a reagent for synthesizing fluorinated compounds, which are often more stable and exhibit unique properties.

- Biochemical Research: Its ability to form stable derivatives makes it useful for studying biomolecules and their interactions .

Interaction studies involving pentafluoropropionic anhydride focus on its reactivity with various biological molecules. For example, research has shown that this compound can effectively derivatize primary and secondary amines, resulting in derivatives that are suitable for mass spectrometric analysis. These studies highlight the compound's utility in understanding metabolic pathways and the behavior of neurotransmitters in biological systems .

Pentafluoropropionic anhydride shares similarities with other perfluorinated compounds but is unique due to its specific reactivity profile. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Perfluoroacetic Anhydride | CFO | Less reactive than pentafluoropropionic anhydride; used for similar derivatization purposes. |

| Perfluorobutyric Anhydride | CFO | Larger carbon chain; exhibits similar reactivity but different applications. |

| Trifluoroacetic Anhydride | CFO | Smaller molecular size; commonly used for peptide synthesis but less stable than pentafluoropropionic anhydride. |

Pentafluoropropionic anhydride stands out due to its high stability and efficiency in forming derivatives suitable for analytical applications, making it particularly valuable in biochemical research and analytical chemistry .

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate [1] [5] [23]. This systematic name precisely describes the structural arrangement of the molecule, indicating the presence of two pentafluoropropanoyl moieties connected through an anhydride linkage [1]. The nomenclature reflects the compound's derivation from pentafluoropropanoic acid, where two acid molecules have undergone dehydration to form the corresponding anhydride [2].

The compound is recognized by numerous synonyms in chemical literature and commercial databases [1] [4]. The most commonly employed alternative designation is Perfluoropropionic anhydride, which emphasizes the complete fluorination of the propyl chain [1] [4]. Additional recognized synonyms include Pentafluoropropanoic anhydride, Pentafluoropropionic acid anhydride, and Perfluoropropionic acid anhydride [1] [2] [4]. The systematic chemical nomenclature also encompasses Propanoic acid, pentafluoro-, anhydride and Propionic acid, pentafluoro-, anhydride, which reflect alternative naming conventions based on the parent carboxylic acid structure [1] [2].

| Nomenclature Type | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate |

| Common Name | Pentafluoropropionic anhydride |

| Primary Synonym | Perfluoropropionic anhydride |

| Alternative Synonyms | Pentafluoropropanoic anhydride; Pentafluoropropionic acid anhydride; Perfluoropropionic acid anhydride |

| Systematic Alternatives | Propanoic acid, pentafluoro-, anhydride; Propionic acid, pentafluoro-, anhydride |

Molecular Formula and Structural Isomerism

The molecular formula of pentafluoropropionic anhydride is C₆F₁₀O₃, representing a compound with six carbon atoms, ten fluorine atoms, and three oxygen atoms [1] [2] [4]. The molecular weight is precisely 310.0464 grams per mole, as determined through high-resolution mass spectrometry analysis [2] [5]. The structural arrangement consists of two pentafluoropropyl chains connected through a central anhydride functional group, creating a symmetrical molecular architecture [1] [25].

The compound exhibits an achiral molecular structure with no defined stereocenters, resulting in the absence of optical activity [25]. The stereochemical analysis reveals zero E/Z centers and no configurational isomers, indicating that pentafluoropropionic anhydride exists as a single constitutional isomer [25]. The molecular geometry is characterized by the presence of 13 hydrogen bond acceptor sites, reflecting the high electronegativity of the fluorine substituents and the oxygen atoms within the anhydride linkage [3].

The Simplified Molecular Input Line Entry System representation of the compound is C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F, which provides a linear notation describing the connectivity and bonding patterns [5] [23] [25]. The International Chemical Identifier key XETRHNFRKCNWAJ-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and chemical information retrieval [1] [2] [5].

Structural analysis indicates that the compound possesses four rotatable bonds, providing conformational flexibility around the central anhydride linkage and the carbon-carbon bonds within the propyl chains [3]. The topological polar surface area measures 43.4 square angstroms, reflecting the molecular surface area occupied by polar atoms and their attached hydrogen atoms [3]. The formal charge of the molecule is zero, consistent with its neutral electronic state [3].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₆F₁₀O₃ |

| Molecular Weight | 310.0464 g/mol |

| Hydrogen Bond Acceptors | 13 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 43.4 Ų |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0 |

| Optical Activity | None |

Chemical Abstracts Service Registry and Regulatory Classifications

Pentafluoropropionic anhydride is officially registered under Chemical Abstracts Service Registry Number 356-42-3, which serves as the primary identifier for regulatory and commercial purposes [1] [2] [4]. This registration number was established to provide unambiguous identification of the compound across global chemical databases and regulatory frameworks [9] [11]. The compound maintains consistent recognition across multiple international chemical registries and classification systems [4] [11].

The European Inventory of Existing Commercial Chemical Substances assigns the number 206-604-2 to pentafluoropropionic anhydride, indicating its status as a recognized chemical substance within European Union regulatory frameworks [1] [4] [9]. The Food and Drug Administration Unique Ingredient Identifier 0LFE7U11O5 provides specific recognition within United States pharmaceutical and chemical regulatory systems [1] [4] [5]. Additional registry identifications include the Molecular Design Limited Number MFCD00000429 and the Beilstein Registry Number 1806446 [4] [5] [11].

International transportation and hazard classification systems recognize pentafluoropropionic anhydride under United Nations Number 3265, categorizing it within the corrosive substances classification [11] [17]. The European Agreement concerning the International Carriage of Dangerous Goods by Road assigns the classification 8,III, indicating corrosive properties with moderate hazard potential [11] [17]. The Global Harmonized System of Classification and Labelling of Chemicals designates multiple hazard categories, including Category 1B for skin corrosion, Category 1 for serious eye damage, Category 3 for respiratory tract irritation, and Category 4 for acute inhalation toxicity [10] [20].

The Environmental Protection Agency Substance Registry System maintains comprehensive records for pentafluoropropionic anhydride under its Chemical Abstracts Service number, ensuring regulatory compliance and environmental monitoring capabilities [4] [22]. The National Cancer Institute assigns the designation NSC 174167 for research and database purposes [1] [4]. The United Nations Standard Products and Services Code 12352100 categorizes the compound within the appropriate commercial classification system [4].

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Registry Number | 356-42-3 |

| European Inventory of Existing Commercial Chemical Substances Number | 206-604-2 |

| Food and Drug Administration Unique Ingredient Identifier | 0LFE7U11O5 |

| United Nations Number | UN3265 |

| European Agreement concerning the International Carriage of Dangerous Goods by Road Classification | 8,III |

| Molecular Design Limited Number | MFCD00000429 |

| Beilstein Registry Number | 1806446 |

| National Cancer Institute Number | NSC 174167 |

| Environmental Protection Agency Substance Registry | Pentafluoropropionic anhydride (356-42-3) |

| United Nations Standard Products and Services Code | 12352100 |

| Distributed Structure-Searchable Toxicity Database Substance Identifier | DTXSID70870515 |

The industrial production of pentafluoropropionic anhydride represents a specialized segment within the fluorochemical manufacturing industry. Current market analysis indicates that the global pentafluoropropionic anhydride market was valued at approximately 0.15 billion United States dollars in 2022, with projections suggesting growth to 0.25 billion United States dollars by 2030, representing a compound annual growth rate of 7.5 percent [1] [2]. This growth trajectory reflects the increasing demand for high-performance fluorinated intermediates across pharmaceutical, agrochemical, and specialty chemical applications.

Industrial synthesis of pentafluoropropionic anhydride primarily relies on the dehydration of pentafluoropropionic acid using established anhydride formation methodologies. The process typically involves treating pentafluoropropionic acid with strong dehydrating agents under controlled conditions [3] [4]. Large-scale production facilities employ specialized equipment designed to handle the corrosive nature of fluorinated compounds while maintaining the stringent purity requirements demanded by end-use applications.

The manufacturing process begins with the preparation of high-purity pentafluoropropionic acid, which serves as the primary starting material. This acid is typically produced through electrochemical fluorination processes or controlled fluorination of propionic acid derivatives [5] [6]. The subsequent conversion to the anhydride form requires careful control of reaction parameters to achieve optimal yields while minimizing the formation of unwanted byproducts.

Key industrial manufacturers have developed proprietary processes that optimize both yield and purity while addressing environmental and safety concerns associated with fluorinated chemical production. Major suppliers in the global market include Time Chemical, Changzhou Jiayuan Chemical, Guangzhou CATO Research Chemicals, Shanghai Qinba Chemical, Tetrahedron, and Hangzhou Junwee Chemical [1]. These companies have established production capabilities ranging from kilogram to multi-kilogram scales, with some facilities capable of producing multi-tonne quantities annually.

The industrial synthesis typically employs a multi-stage process involving initial acid preparation, dehydration reaction, and subsequent purification steps. Temperature control is critical throughout the process, with typical operating ranges maintained between 100 to 150 degrees Celsius under controlled atmospheric conditions [7] [8]. The use of vacuum distillation systems is common in industrial settings to achieve the required purity levels while minimizing thermal decomposition.

Quality control in industrial production involves continuous monitoring of key parameters including temperature, pressure, and chemical composition throughout the synthesis process. Automated systems ensure consistent product quality and enable real-time adjustments to maintain optimal reaction conditions. The final product typically achieves purities of 98 to 99 percent, meeting the stringent requirements of pharmaceutical and specialty chemical applications [9] [10].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of pentafluoropropionic anhydride employs several established methodologies, each offering distinct advantages depending on the specific requirements and available equipment. The most commonly utilized approach involves the direct dehydration of pentafluoropropionic acid using phosphorus pentoxide as the dehydrating agent [11] [12].

The standard laboratory procedure begins with the careful handling of pentafluoropropionic acid under anhydrous conditions. The acid is treated with phosphorus pentoxide in a molar ratio typically ranging from 1:0.5 to 1:1, depending on the desired conversion efficiency [13]. The reaction is conducted at elevated temperatures, generally between 80 to 120 degrees Celsius, under an inert atmosphere to prevent moisture contamination. The reaction mixture is maintained under these conditions for periods ranging from 2 to 6 hours, with progress monitored through gas chromatographic analysis.

An alternative laboratory approach utilizes acetic anhydride as both solvent and dehydrating agent. In this method, pentafluoropropionic acid is dissolved in excess acetic anhydride and heated to moderate temperatures of 60 to 80 degrees Celsius [3]. This approach offers the advantage of milder reaction conditions while providing good yields of the desired anhydride product. The excess acetic anhydride and any formed acetic acid are subsequently removed through careful distillation under reduced pressure.

Thionyl chloride represents another viable option for laboratory-scale anhydride formation. The reaction proceeds through the initial formation of pentafluoropropionic acid chloride, which then undergoes nucleophilic attack by another molecule of the acid to form the anhydride with elimination of hydrogen chloride [11]. This method requires careful handling due to the evolution of corrosive gases and typically yields the anhydride in good purity after appropriate workup procedures.

For small-scale applications, molecular sieve-assisted dehydration provides a gentle alternative that avoids the use of strongly acidic or basic reagents. In this approach, pentafluoropropionic acid is treated with activated molecular sieves in the presence of a mild dehydrating agent under controlled temperature conditions [14]. While this method typically requires longer reaction times, it offers the advantage of minimal side-product formation and simplified purification procedures.

The choice of laboratory synthesis method depends on factors including the required scale, available equipment, safety considerations, and purity specifications. Gas chromatographic analysis serves as the primary method for monitoring reaction progress and determining product purity [15] [16]. Typical laboratory yields range from 70 to 90 percent, with higher yields generally achievable through optimization of reaction conditions and careful attention to moisture exclusion throughout the process.

Purification and Quality Control Protocols

The purification of pentafluoropropionic anhydride requires specialized techniques designed to address its unique chemical properties, including moisture sensitivity, corrosive nature, and tendency toward hydrolysis. Fractional distillation represents the primary purification method employed in both laboratory and industrial settings, taking advantage of the compound's well-defined boiling point of 69 to 70 degrees Celsius at standard atmospheric pressure [17] [16].

Vacuum distillation protocols are frequently employed to minimize thermal decomposition risks while achieving the required purity levels. The distillation is typically conducted under reduced pressure ranging from 200 to 350 torr, allowing for lower operating temperatures that preserve product integrity [7] [8]. The distillation apparatus must be constructed from materials compatible with fluorinated compounds, with glass or fluoropolymer-lined equipment being preferred to prevent contamination or corrosion.

Pre-distillation treatment with desiccants constitutes an essential purification step. Phosphorus pentoxide treatment for 3 to 12 hours effectively removes trace moisture that could lead to hydrolysis during subsequent processing [13]. Following phosphorus pentoxide treatment, the compound is often treated with anhydrous potassium carbonate for 2 to 3 hours to neutralize any residual acidic impurities while maintaining anhydrous conditions.

Molecular sieve drying provides an alternative approach for moisture removal, utilizing 4 angstrom molecular sieves that selectively adsorb water molecules while leaving the anhydride intact [14]. This method offers the advantage of avoiding chemical reactions that might introduce additional impurities, making it particularly suitable for research-grade preparations where maximum purity is required.

Quality control protocols encompass multiple analytical techniques designed to verify both chemical purity and physical properties. Gas chromatographic analysis serves as the primary purity determination method, with typical specifications requiring minimum purities of 95 to 99 percent [18] [16]. The analysis employs standardized conditions including specific column types, temperature programs, and detector systems optimized for fluorinated compounds.

Nuclear magnetic resonance spectroscopy provides structural confirmation and impurity profiling through analysis of proton, carbon-13, and fluorine-19 spectra [19] [20]. The technique enables detection of structural isomers, hydrolysis products, and other chemical impurities that might not be resolved through gas chromatographic analysis alone. Infrared spectroscopy serves as a complementary technique for structural verification and detection of functional group-specific impurities.

Physical property testing includes density measurements at standardized temperatures, boiling point determination under controlled pressure conditions, and visual appearance assessment [18] [17]. The compound should exhibit a density of approximately 1.571 grams per milliliter at 25 degrees Celsius and appear as a colorless to light yellow clear liquid with no visible particulate matter.

Moisture content determination utilizes Karl Fischer titration to quantify water levels, with specifications typically requiring less than 0.1 percent water content [21] [22]. This analysis is critical given the compound's high reactivity toward water and the potential for hydrolysis to form the corresponding carboxylic acid.

Storage protocols require maintenance of anhydrous conditions through the use of desiccants or inert gas atmospheres. Containers must be constructed from compatible materials, with glass or fluoropolymer-lined vessels being preferred [21] [23]. Temperature control is essential to prevent thermal decomposition, with storage temperatures typically maintained below 25 degrees Celsius in dark conditions to prevent photochemical degradation.

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant